3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one
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Overview
Description
3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a synthetic compound with potential applications in scientific research. It is a member of the thiazepane family of compounds, which have been shown to exhibit a range of biological activities.
Scientific Research Applications
Medicinal Chemistry
Anti-Inflammatory Properties: Thiophene derivatives, including our compound of interest, exhibit anti-inflammatory activity. They can modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
Anti-Cancer Potential: Research suggests that thiophene-based compounds possess anti-cancer properties. They interfere with cancer cell growth, inhibit tumor progression, and induce apoptosis. Our compound may contribute to novel cancer therapies .
Anti-Anxiety and Anti-Psychotic Effects: Thiophenes have been investigated for their anxiolytic and anti-psychotic effects. They may act on neurotransmitter systems, providing relief from anxiety disorders and certain psychiatric conditions .
Kinase Inhibition: Some thiophene derivatives act as kinase inhibitors, disrupting cellular signaling pathways. These compounds could be valuable in targeted cancer therapies and other diseases where kinase dysregulation plays a role .
Anti-Fungal and Anti-Microbial Activity: Thiophenes exhibit antifungal and antimicrobial properties. They can combat fungal infections and bacterial pathogens, making them relevant in drug development and infection control .
Estrogen Receptor Modulation: Certain thiophene-based molecules interact with estrogen receptors. This property could be harnessed for hormone-related conditions or breast cancer treatment .
Material Science
Organic Electronics: Thiophenes are essential components in organic electronic devices. Their π-conjugated structures allow for efficient charge transport, making them ideal for organic solar cells, field-effect transistors, and light-emitting diodes .
Conductive Polymers: Thiophene-containing polymers exhibit electrical conductivity. These materials find applications in sensors, flexible electronics, and conductive coatings .
Miscellaneous Applications
Flavor and Fragrance: Thiophenes contribute to the aroma and flavor of certain foods and beverages. Their presence in coffee, roasted nuts, and beer adds distinctive sensory notes .
Agrochemicals: Thiophene derivatives have been explored as agrochemicals, including fungicides and insecticides. They protect crops from pests and diseases .
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Similar compounds such as indole and thiophene derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Related compounds such as indole and thiophene derivatives have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds such as indole and thiophene derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-7,13,17H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUYXZVCYCHYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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